D-Erythritol 4-phosphate is a significant intermediate in the biosynthesis of isoprenoids, participating in the mevalonate-independent pathway. This compound plays a crucial role in various biological processes, particularly in the synthesis of essential metabolites. It is classified as a phosphoric acid derivative of D-erythritol and is involved in enzymatic reactions that lead to the formation of more complex molecules such as isopentenyl pyrophosphate and dimethylallyl pyrophosphate, key precursors in the synthesis of terpenes and steroids.
D-Erythritol 4-phosphate is primarily found in certain bacteria and plants, where it is synthesized through the 2-C-methyl-D-erythritol pathway. This pathway is distinct from the mevalonate pathway, which is more common in eukaryotes. The classification of D-erythritol 4-phosphate falls under the category of carbohydrates and phosphates, specifically as a sugar alcohol phosphate.
The synthesis of D-erythritol 4-phosphate can be achieved through various methods, including:
The synthesis often requires precise control over reaction conditions such as temperature, solvent selection, and reaction time to optimize yield and selectivity. For instance, using chloroform as a solvent at low temperatures has been shown to favor the formation of monophosphorylated products .
D-Erythritol 4-phosphate has a molecular formula of C₄H₉O₅P. Its structure features:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
D-Erythritol 4-phosphate participates in several key enzymatic reactions within the MEP pathway:
The kinetics and mechanisms of these reactions are influenced by various factors including enzyme concentration, substrate availability, and environmental conditions such as pH and temperature.
The mechanism of action for D-erythritol 4-phosphate involves its role as a substrate in enzymatic pathways that synthesize isoprenoids:
Relevant data from spectral analysis (NMR, IR) can provide further insights into its chemical behavior.
D-Erythritol 4-phosphate has significant scientific applications:
Chemical Architecture
D-EP possesses the molecular formula C₄H₁₁O₇P (molecular weight: 202.10 g/mol) and the systematic name (2R,3S)-2-C-Methyl-D-erythritol 4-phosphate [1] [4]. Structurally, it features:
Table 1: Structural Characteristics of D-Erythritol 4-Phosphate
Property | Description |
---|---|
Molecular Formula | C₄H₁₁O₇P |
CAS Registry Number | 7183-41-7 |
IUPAC Name | [(2R,3S)-3-hydroxy-2-(hydroxymethyl)-2-methyl-4-oxobutyl] dihydrogen phosphate |
Key Functional Groups | C2 methyl, C3/C4 hydroxyls, C4 phosphate ester |
Phosphorylation Site | O4 hydroxyl |
Stereochemical Configuration | 2R,3S |
Conformational Behavior
In aqueous solution, D-EP adopts a predominantly extended conformation due to electrostatic repulsion between the anionic phosphate group and other oxygen atoms. Nuclear magnetic resonance (NMR) studies reveal:
Enzymatic Transformation
D-EP undergoes a cytidylyl transfer catalyzed by 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) synthase (IspD). This Mg²⁺-dependent reaction consumes cytidine triphosphate (CTP) and yields CDP-ME and inorganic pyrophosphate (PPi). Key catalytic features include:
Table 2: Enzyme Kinetics of IspD with D-EP Substrate Across Species
Organism | Km for D-EP (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
Mycobacterium tuberculosis | 58 ± 6 | 0.33 ± 0.02 | 5,690 |
Burkholderia mallei | 42 ± 5 | 0.41 ± 0.03 | 9,762 |
Salmonella Typhi | 35 ± 4 | 0.52 ± 0.04 | 14,857 |
Vibrio cholerae | 49 ± 5 | 0.38 ± 0.03 | 7,755 |
Phylogenetic Origins
The MEP pathway exhibits a polyphyletic evolutionary history, with D-EP-forming enzymes originating from distinct bacterial lineages:
This mosaic evolutionary pattern supports the serial endosymbiosis hypothesis for plastid evolution, where Chlamydiae contributed critical biochemical functions complementing cyanobacterial metabolism.
Gene Duplication and Functional Divergence
In land plants, the dxr gene encoding the enzyme that produces D-EP has remained as a single-copy gene despite multiple whole-genome duplication (WGD) events. This contrasts with dxs (DXP synthase), which expanded into three subfamilies. Evolutionary constraints include:
Essentiality in Pathogens
Gene disruption studies in Mycobacterium smegmatis demonstrate that dxr is essential for viability. Key evidence includes:
This essentiality establishes D-EP synthesis as a promising antimicrobial target in pathogens like Mycobacterium tuberculosis and Burkholderia mallei, which lack the MVA pathway [9].
Taxonomic Distribution
D-EP biosynthesis occurs exclusively in organisms utilizing the MEP pathway:
Table 3: Distribution of D-EP Biosynthesis Across Biological Groups
Organism Group | D-EP Pathway Present? | Compartmentalization | Notable Exceptions |
---|---|---|---|
Cyanobacteria | Yes | Cytosol | None |
α-Proteobacteria | Yes (80%) | Cytosol | Rickettsia (reduced genome) |
Gram-positive Bacteria | Variable (60%) | Cytosol | Staphylococcus (uses MVA) |
Archaea | No | N/A | All species use MVA |
Green Algae | Yes | Plastid stroma | None |
Land Plants | Yes | Plastid stroma | None |
Apicomplexan Parasites | Yes | Apicoplast | Cryptosporidium (lost apicoplast) |
Animals/Fungi | No | N/A | All species |
Subcellular Compartmentalization
In plastid-bearing eukaryotes, D-EP synthesis exhibits strict plastid localization:
This compartmentalization enables independent regulation from the cytosolic MVA pathway while allowing cross-talk via IPP/DMAPP exchange.
Pathogen Dependence
Notable human pathogens relying on D-EP synthesis include:
This pathogen-specific essentiality—contrasted with absent human homologs—validates D-EP metabolism as a therapeutic target.
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